(2-Pyrrolidin-1-ylphenyl)methylamine

KCNQ2 Kv7.2 ion channel

(2-Pyrrolidin-1-ylphenyl)methylamine (CAS 72752-53-5) is an ortho-substituted benzylamine bearing a pyrrolidine ring at the 2-position of the phenyl core (C₁₁H₁₆N₂, MW 176.26). It is classified within the pyrrolidine family of saturated five-membered nitrogen heterocycles and is recognized as a fragment molecule in ChEBI (CHEBI:195059).

Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
CAS No. 72752-53-5
Cat. No. B1336485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Pyrrolidin-1-ylphenyl)methylamine
CAS72752-53-5
Molecular FormulaC11H16N2
Molecular Weight176.26 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=CC=CC=C2CN
InChIInChI=1S/C11H16N2/c12-9-10-5-1-2-6-11(10)13-7-3-4-8-13/h1-2,5-6H,3-4,7-9,12H2
InChIKeyPLXNYYYHSZRVJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Pyrrolidin-1-ylphenyl)methylamine (CAS 72752-53-5): Procurement-Grade Building Block Identity and Structural Classification


(2-Pyrrolidin-1-ylphenyl)methylamine (CAS 72752-53-5) is an ortho-substituted benzylamine bearing a pyrrolidine ring at the 2-position of the phenyl core (C₁₁H₁₆N₂, MW 176.26). It is classified within the pyrrolidine family of saturated five-membered nitrogen heterocycles and is recognized as a fragment molecule in ChEBI (CHEBI:195059) [1]. The compound serves as a versatile synthetic building block for medicinal chemistry, with the benzylamine functionality enabling amidation and reductive amination derivatization strategies, while the pyrrolidine moiety imparts conformational rigidity and 3D character distinct from planar aromatic equivalents . Its physicochemical profile—estimated log Kow 2.12 and water solubility ~9.1 g/L at 25°C —positions it within favorable fragment-like property space for CNS-targeted library synthesis.

Why Generic Substitution of (2-Pyrrolidin-1-ylphenyl)methylamine with Piperidine or Morpholine Analogs Fails in Drug Discovery


The ortho-pyrrolidine substitution pattern is not interchangeable with six-membered piperidine, morpholine, or other cyclic amine congeners. Published structure-activity relationship (SAR) data demonstrate that the five-membered pyrrolidine ring occupies a sterically and electronically precise volume that larger rings cannot recapitulate. When the 2-(pyrrolidin-1-yl)phenyl motif is replaced by 2-(piperidin-1-yl)phenyl, target engagement is lost entirely in the KCNQ2 channel assay, whereas the pyrrolidine analog retains nanomolar potency [1]. Similarly, in anticonvulsant benzamide series, the pyrrolidinyl-bearing compound shows robust in vivo efficacy (ED₅₀ = 35 mg/kg), while the corresponding piperidinyl analog is pharmacologically inactive (ED₅₀ > 100 mg/kg) [2]. This ring-size-dependent activity cliff means that procurement of the specific five-membered pyrrolidine building block—not its six-membered piperidine congener CAS 72752-54-6—is a prerequisite for reproducing published active chemotypes. The positional isomerism is equally unforgiving: movement of the pyrrolidine from the 2- to the 3-position results in a >180-fold loss of KCNQ2 inhibitory activity [1].

Quantitative Evidence Guide: Direct Comparator Data for (2-Pyrrolidin-1-ylphenyl)methylamine vs. Piperidine, Morpholine, and Positional Isomer Analogs


KCNQ2 (Kv7.2) Channel Inhibition: Pyrrolidine vs. Piperidine vs. Morpholine vs. Phenyl—Direct SAR Table Comparison

In a head-to-head SAR evaluation of the left-hand phenyl substituent on a series of 2-phenyl-N-(2-substituted-phenyl)acetamides, the 2-(pyrrolidin-1-yl) derivative (compound 5) exhibited an IC₅₀ of 163 ± 42 nM against KCNQ2 channels [1]. Replacement with the six-membered 2-(piperidin-1-yl) ring (compound 48) abolished inhibitory activity, yielding only −32% inhibition at the maximal tested concentration of 30 μM [1]. The 2-morpholino analog (compound 52) retained only weak activity with an IC₅₀ of 12.67 ± 0.76 μM—a ~78-fold potency loss relative to the pyrrolidine [1]. The 2-phenyl analog (compound 4) gave an IC₅₀ of 1.32 ± 0.46 μM, reflecting an ~8-fold loss [1]. The seven-membered 2-(azepan-1-yl) analog (compound 50) was completely inactive (>30 μM) [1]. The optimized (S)-enantiomer ML252 achieved an IC₅₀ of 69 nM with >40-fold selectivity over KCNQ1 [1].

KCNQ2 Kv7.2 ion channel CNS Alzheimer's disease

Anticonvulsant Efficacy and Sodium Channel Block: Pyrrolidinyl vs. Piperidinyl Benzamides—In Vivo and Patch-Clamp Comparison

A pair of benzamide analogues differing only in the pyrrolidinyl versus piperidinyl substituent were directly compared for anticonvulsant activity in the mouse maximal electroshock seizure model and for voltage-gated sodium channel blockade in N1E-115 cells [1]. The pyrrolidinyl benzamide (U-49524E) demonstrated robust anticonvulsant efficacy with an ED₅₀ of 35 mg/kg (i.p.) [1]. In contrast, the piperidinyl benzamide (U-49132E) was inactive at the highest dose tested (ED₅₀ > 100 mg/kg, i.p.) [1]. In whole-cell patch clamp experiments at a holding potential of −80 mV, U-49524E blocked sodium channels with an IC₅₀ of 118 μM, whereas U-49132E was ~3.4-fold less potent with an IC₅₀ of 396 μM [1]. The kinetics of block also differed: the pyrrolidinyl compound blocked channels with a half-time of 2.2 ± 0.4 min versus 10.7 ± 1.1 min for the piperidinyl analog [1]. Physicochemical comparison showed the piperidinyl analog was more hydrophobic and bulkier, despite sharing the same pKa, suggesting the drugs access the sodium channel through a narrow, sterically constrained hydrophilic pathway that the larger piperidine cannot traverse efficiently [1].

anticonvulsant sodium channel epilepsy electroshock seizure patch clamp

Kynurenine Monooxygenase (KMO) Inhibition: Ultra-Potent Brain-Penetrant Inhibitors Requiring the 2-(Pyrrolidin-1-yl)phenyl Scaffold

In a 2021 optimization campaign for brain-permeable KMO inhibitors, the N-(6-phenylpyridazin-3-yl)benzenesulfonamide series incorporating the 2-(pyrrolidin-1-yl)phenyl motif achieved exceptional potency. The derivative 4-methyl-N-(6-[2-(pyrrolidin-1-yl)phenyl]pyridazin-3-yl)benzene-1-sulfonamide displayed an IC₅₀ of 2.7 nM against brain KMO enzyme [1]. A related analog, 3-(dimethylamino)-N-(6-[2-(pyrrolidin-1-yl)phenyl]pyridazin-3-yl)benzene-1-sulfonamide, achieved an IC₅₀ of 3.3 nM [2]. The optimized lead compound 12, which retained the 2-(pyrrolidin-1-yl)phenyl core, was equipotent with the clinical-stage KMO inhibitor CHDI-340246 yet superior in brain penetration [1]. Importantly, compound 12 demonstrated in vivo efficacy in the R6/2 Huntington's disease mouse model, elevating neuroprotective kynurenic acid while suppressing neurotoxic 3-hydroxykynurenine [1].

kynurenine monooxygenase KMO Huntington's disease neuroprotection brain penetration

Notum Carboxylesterase Fragment Hit Identification: Pyrrolidine Ring as Privileged Inhibitor Scaffold

A custom-designed acid fragment library of 250 compounds was screened against the Wnt deacylase Notum using a biochemical assay coupled with X-ray crystallographic fragment soaking [1]. Among the 20 fragment hits identified, 1-phenylpyrrolidines emerged as one of two validated chemical series [1]. The 1-phenylpyrrolidine fragment 8 demonstrated an IC₅₀ of 48 ± 31 μM against Notum with the OPTS substrate, and 14 fragments were confirmed to bind in the palmitoleate pocket of Notum by X-ray crystallography [2]. Optimization of the 1-phenylpyrrolidine series produced acid 26 with improved potency and favorable in vitro ADME properties [1]. The pyrrolidine ring was essential for productive binding interactions within the narrow palmitoleate pocket; the larger piperidine homologs were not reported as hits in this screen [1].

Notum Wnt signaling fragment-based drug discovery carboxylesterase X-ray crystallography

Physicochemical Differentiation: Molecular Weight, Lipophilicity, and Solubility of Pyrrolidine vs. Piperidine Benzylamine Building Blocks

The five-membered pyrrolidine ring imparts a significantly different physicochemical profile compared to the six-membered piperidine analog. (2-Pyrrolidin-1-ylphenyl)methylamine has a molecular weight of 176.26 g/mol (C₁₁H₁₆N₂) and an estimated log Kow of 2.12 with a calculated water solubility of 9,105 mg/L at 25°C . The direct piperidine analog, 2-(piperidin-1-yl)benzylamine (CAS 72752-54-6), has a molecular weight of 190.28 g/mol (C₁₂H₁₈N₂), a calculated density of 1.047 g/cm³, and a lower estimated water solubility of 8.8 g/L . In a comparative pharmacological study of pyrrolidinyl versus piperidinyl benzamides, the piperidinyl congener was explicitly characterized as more hydrophobic and bulkier than the pyrrolidinyl compound, despite having the same pKa [1]. The lower molecular weight and reduced lipophilicity of the pyrrolidine building block make it preferentially suited for CNS drug discovery programs, where adherence to physicochemical guidelines (MW < 300, cLogP < 4.5, tPSA < 40) is critical for brain penetration [2].

physicochemical properties logP solubility molecular weight CNS drug design ligand efficiency

Positional Isomer Specificity: Ortho-Pyrrolidine Substitution vs. Meta and Para Isomers—KCNQ2 Activity Cliff

The position of the pyrrolidine substituent on the phenyl ring is a critical determinant of biological activity. In the KCNQ2 inhibitor series, the 2-(pyrrolidin-1-yl)phenyl derivative (compound 5, ortho) exhibited an IC₅₀ of 163 ± 42 nM [1]. Moving the pyrrolidine to the 3-position (meta, compound 44) completely eliminated inhibitory activity (IC₅₀ > 30,000 nM), representing a >184-fold potency loss [1]. The 4-substituted analog (para, compound 46) partially recovered activity with an IC₅₀ of 210 ± 32 nM, but remained ~1.3-fold less potent than the ortho isomer [1]. This positional activity cliff—from 163 nM (ortho) to >30,000 nM (meta)—is among the steepest reported in this chemotype. Notably, the ortho-pyrrolidine orientation is also the substitution pattern observed in the Notum fragment hits [2] and the brain-penetrant KMO inhibitors [3], suggesting a conserved geometric preference across multiple target classes.

positional isomer SAR ortho-substitution KCNQ2 activity cliff

Procurement-Driven Application Scenarios for (2-Pyrrolidin-1-ylphenyl)methylamine (CAS 72752-53-5)


CNS Ion Channel Drug Discovery: KCNQ2 (Kv7.2) Modulator Synthesis

Programs targeting Kv7.2 potassium channels for Alzheimer's disease and cognitive enhancement require the 2-(pyrrolidin-1-yl)phenyl building block as the essential left-hand fragment for constructing 2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)acetamide molecular switches. As demonstrated by Cheung et al. (2012), the pyrrolidine ring is irreplaceable—piperidine substitution abolishes KCNQ2 inhibitory activity entirely. The (S)-enantiomer of the derived amide (ML252) achieves 69 nM potency with >40-fold selectivity over KCNQ1 and confirmed brain penetration. Researchers should procure CAS 72752-53-5 specifically, not the piperidine analog CAS 72752-54-6, to access this validated chemical starting point [1].

Kynurenine Pathway Modulation: Brain-Penetrant KMO Inhibitor Synthesis

Huntington's disease and other neurodegenerative disorder programs targeting kynurenine monooxygenase (KMO) can utilize (2-pyrrolidin-1-ylphenyl)methylamine for constructing N-(6-[2-(pyrrolidin-1-yl)phenyl]pyridazin-3-yl)benzenesulfonamide inhibitors. Kimura et al. (2021) demonstrated that derivatives incorporating this scaffold achieve IC₅₀ values as low as 2.7 nM against brain KMO, with oral bioavailability and brain penetration superior to the clinical benchmark CHDI-340246. In vivo efficacy was confirmed in the R6/2 Huntington's disease mouse model via elevation of neuroprotective kynurenic acid and suppression of neurotoxic 3-hydroxykynurenine [2].

Wnt Signaling and Oncology Fragment-Based Drug Discovery: Notum Inhibitor Development

Fragment-based drug discovery campaigns targeting the Wnt signaling regulator Notum should source (2-pyrrolidin-1-ylphenyl)methylamine as a precursor to the 1-phenylpyrrolidine fragment series. Mahy et al. (2020) identified 1-phenylpyrrolidines as one of only two validated chemical series from a 250-fragment screen, with confirmed X-ray crystallographic binding in the Notum palmitoleate pocket (PDB: 6YSK, 6YXI, 6YV2). The fragment 8 hit (IC₅₀ = 48 ± 31 μM) was successfully optimized to analogs with favorable in vitro ADME profiles. This building block provides a structurally enabled entry point for structure-based lead optimization in Wnt-driven oncology and bone growth indications [3].

General CNS-Focused Fragment Library Construction

For organizations building CNS-oriented fragment libraries, (2-pyrrolidin-1-ylphenyl)methylamine offers a differentiated 3D fragment with favorable physicochemical parameters for brain penetration (MW 176.26, estimated log Kow 2.12, water solubility ~9.1 g/L) . Its ortho-pyrrolidine substitution pattern provides conformational rigidity and a defined vector for fragment elaboration that is distinct from the larger, more lipophilic piperidine analog (MW 190.28, lower solubility) . The compound's established track record across three distinct target classes (KCNQ2, KMO, Notum) validates it as a privileged fragment scaffold for CNS drug discovery, justifying its inclusion in focused screening collections over less characterized analogs [1][2][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-Pyrrolidin-1-ylphenyl)methylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.